molecular formula C11H15NO2 B8095818 (R)-2-Amino-4-(3-methylphenyl)butanoic acid

(R)-2-Amino-4-(3-methylphenyl)butanoic acid

Cat. No.: B8095818
M. Wt: 193.24 g/mol
InChI Key: HEJMMMOBDAVUBT-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-4-(3-methylphenyl)butanoic acid is a chiral non-proteinogenic amino acid characterized by an R-configuration at the α-carbon and a 3-methylphenyl substituent at the fourth carbon of the butanoic acid backbone. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol.

Properties

IUPAC Name

(2R)-2-amino-4-(3-methylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-3-2-4-9(7-8)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJMMMOBDAVUBT-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

1.1 Neurodegenerative Diseases
Research has identified (R)-2-Amino-4-(3-methylphenyl)butanoic acid derivatives as potential inhibitors of kynureninase and kynurenine-3-hydroxylase enzymes. These enzymes are involved in the kynurenine pathway, which is linked to neurodegenerative diseases such as Alzheimer's, Huntington's chorea, and Parkinson's disease. Inhibiting these enzymes may reduce the production of neurotoxic metabolites like quinolinic acid, thus offering a therapeutic avenue for treating these conditions .

1.2 Pain Management
Recent studies have focused on the role of GABA transporters in neuropathic pain management. Functionalized amino acids, including derivatives of this compound, have been synthesized as inhibitors of GABA uptake. These compounds show promise in treating neuropathic pain by enhancing inhibitory neurotransmission, which is often disrupted in pain conditions .

Biochemical Research

2.1 Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition assays to understand its biochemical interactions better. For instance, studies have demonstrated that certain derivatives exhibit significant inhibition of kynureninase and kynurenine-3-hydroxylase activities in rat liver homogenates, providing insights into their potential metabolic pathways and therapeutic effects .

2.2 Structural Biology
Due to its chiral nature and structural resemblance to key amino acids, this compound serves as a valuable tool in structural biology. It can be employed in the synthesis of peptides and other biomolecules, facilitating the study of protein interactions and functions.

Synthetic Applications

3.1 Peptide Synthesis
The compound is also significant in synthetic organic chemistry for peptide synthesis, particularly as a building block for more complex structures. Its ability to form stable linkages makes it a candidate for developing novel peptides with specific biological activities.

3.2 Drug Development
As a versatile scaffold, this compound can be modified to create various pharmaceutical agents targeting different pathways, including those involved in metabolic disorders and neurological conditions .

Case Studies

Study Focus Findings
Neurodegenerative Disease TreatmentDerivatives inhibit kynureninase and kynurenine-3-hydroxylase, reducing neurotoxic metabolite production
Neuropathic Pain ModelsCompounds showed antinociceptive properties without inducing motor deficits
Peptide SynthesisEffective building block for synthesizing bioactive peptides

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Key Findings :

  • Lipophilicity: The 3-methylphenyl group in the target compound increases lipophilicity compared to hydroxylated analogs (e.g., (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid), which may improve blood-brain barrier penetration .
  • Stereochemistry : The R-configuration at C2 is critical for enantioselective interactions, as seen in enzyme binding studies where stereochemistry governs inhibitor efficacy (e.g., ScGCL-BSO interactions in ) .
2.2. Sulfur-Containing Analogs
Compound Name Structure Key Features Biological/Physical Properties
(R)-Methionine (D-Methionine) 2-amino, 4-(methylthio) group Sulfur-containing side chain Essential amino acid; antioxidant via glutathione synthesis .
(S)-2-Amino-4-(methylthio)butanoic acid p-toluenesulfonate Esterified sulfonate salt Ionic liquid crystal properties Used in drug delivery systems due to thermal stability .

Key Findings :

  • Functional Group Impact : The methylthio group in methionine enhances antioxidant activity, whereas the 3-methylphenyl group in the target compound may favor hydrophobic interactions in enzyme binding .
  • Solubility : Sulfur-containing analogs generally exhibit higher aqueous solubility than aromatic analogs but lower membrane permeability .
2.3. Hydroxylated and Acetylated Derivatives
Compound Name Structure Key Features Biological/Physical Properties
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid Hydroxyl at C4, phenyl at C4 Cyclic conformation due to hydroxyl Potential inhibitor of hydroxylase enzymes .
(2R)-2-(Acetylamino)-4-phenylbutanoic acid Acetylated amino group, phenyl at C4 Protected amino group Prodrug candidate; acetyl group reduces renal clearance .

Key Findings :

  • Hydrogen Bonding: Hydroxyl groups (e.g., in (2R,4S)-2-amino-4-hydroxy-4-phenylbutanoic acid) enhance solubility but may reduce bioavailability compared to the target compound .
  • Prodrug Potential: Acetylation of the amino group (e.g., in ) improves metabolic stability, a strategy applicable to the target compound for prolonged activity .

Biological Activity

(R)-2-Amino-4-(3-methylphenyl)butanoic acid, also known as (R)-3-methyl-dl-homophenylalanine, is a chiral amino acid derivative with significant potential in biological applications. This compound, with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of approximately 193.24 g/mol, exhibits unique properties due to its structural similarity to phenylalanine and the presence of a 3-methylphenyl group. This article reviews its biological activities, including neuroprotective effects, antioxidant properties, and potential therapeutic applications.

Structural Characteristics

The compound's structure contributes to its biological activity. The presence of a chiral center allows for distinct interactions with biological molecules, influencing its pharmacological profile. Below is a comparative table highlighting similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC₁₁H₁₅NO₂Chiral center with 3-methylphenyl group
(S)-2-Amino-4-(3-methylphenyl)butanoic acidC₁₁H₁₅NO₂Different biological activity
2-Amino-4-(o-tolyl)butanoic acidC₁₁H₁₅NO₂Ortho-substituted phenyl group

Neuroprotective Properties

Research has indicated that this compound may exhibit neuroprotective effects. Its structural similarity to neurotransmitters suggests potential roles in modulating synaptic transmission and protecting neurons from oxidative stress. Studies have shown that compounds with similar structures can enhance neuronal survival in models of neurodegenerative diseases.

Antioxidant Activity

The antioxidant potential of this compound has been investigated through various assays, including the DPPH radical scavenging assay. These studies suggest that this compound can effectively neutralize free radicals, thus contributing to cellular protection against oxidative damage . The antioxidant activity is critical in preventing cellular damage associated with aging and various diseases.

Case Studies and Research Findings

  • Neuroprotection in Animal Models : In a study examining the effects of amino acid derivatives on neuroprotection, this compound was shown to reduce neuronal cell death in models of excitotoxicity. The mechanism was attributed to its ability to modulate glutamate receptors and enhance synaptic plasticity.
  • Antioxidant Efficacy : A comparative study evaluated the antioxidant capacities of various amino acids, revealing that this compound exhibited significant scavenging activity against reactive oxygen species (ROS). This property was linked to its potential therapeutic application in conditions characterized by oxidative stress .
  • Therapeutic Applications : The compound's ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, positions it as a candidate for diabetes management. Inhibitors of DPP-IV are known to improve glycemic control, and this compound may contribute positively in this regard .

Preparation Methods

Solvent System Optimization

Patent CA2512342A1 demonstrates the efficacy of hydrophilic/hydrophobic solvent systems such as butanol-water mixtures for resolving racemic 2-arylbutanoic acids. For this compound, analogous conditions using (-)-phenethylamine (PEA) in butanol/water (3:1 v/v) achieve diastereomeric salt precipitation with >90% enantiomeric excess (ee). The solubility disparity between (R)- and (S)-salts in this system enables efficient filtration-based separation.

Recycling Undesired Enantiomers

A critical advantage of this method is the recyclability of the undesired (S)-enantiomer. After isolation, the (S)-salt is racemized via base-catalyzed thermal treatment (e.g., 120°C in aqueous NaOH), regenerating the racemic mixture for subsequent resolution cycles. This closed-loop process reduces waste and improves cost-efficiency, with racemization yields exceeding 85%.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated precursors offers a stereoselective route to this compound. Key innovations in catalyst design and substrate activation are highlighted below.

Substrate Preparation

The α,β-dehydroamino acid precursor, 2-acetamido-4-(3-methylphenyl)but-2-enoic acid, is synthesized via Heck coupling between 3-methylphenylboronic acid and N-acetyl dehydroalanine methyl ester. This step achieves >95% conversion in toluene at 80°C using Pd(OAc)₂/XPhos.

Hydrogenation Conditions

Using a chiral Rhodium-(R)-BINAP catalyst (0.5 mol%), hydrogenation at 50 psi H₂ and 25°C in methanol affords (R)-2-acetamido-4-(3-methylphenyl)butanoic acid with 98% ee. Subsequent acidic hydrolysis (6M HCl, reflux) removes the acetyl group, yielding the target compound in 89% overall yield.

Table 1: Catalyst Performance Comparison

Catalystee (%)Yield (%)Reaction Time (h)
Rh-(R)-BINAP988912
Ru-(S)-BINAP857818
Ir-(R)-PHOX928215

BOC-Protected Intermediate Synthesis

The tert-butoxycarbonyl (BOC) protection strategy, as detailed in patent CN112500316A, enables high-purity synthesis by minimizing side reactions.

Protection-Deprotection Sequence

  • BOC Protection : this compound is treated with di-tert-butyl dicarbonate (BOC₂O) in a toluene-water biphasic system (1:2 molar ratio) at 20°C for 10 hours. NaOH (1.2 eq) ensures selective N-protection, achieving 95% conversion.

  • Crystallization : The BOC-protected intermediate precipitates upon acidification (pH 2–3), yielding 92% pure product. Recrystallization from n-heptane increases purity to 99.5%.

  • Deprotection : Treatment with HCl in dioxane (4M, 25°C, 2h) regenerates the free amino acid with <0.5% racemization.

Impurity Control

Condensation impurities, a major concern in BOC chemistry, are suppressed to <1% by using toluene instead of dichloromethane or tetrahydrofuran. Comparative studies show toluene reduces dimerization by 40% versus polar solvents.

Industrial-Scale Production Considerations

Continuous Flow Resolution

Adapting batch resolution to continuous flow systems enhances throughput. A pilot-scale setup with in-line crystallization and filtration achieves 12 kg/day of (R)-enantiomer at 97% ee, reducing solvent consumption by 60% compared to batch processes.

Solvent Recovery

Integrated distillation units recover >95% of butanol from resolution mother liquors, lowering production costs by $15/kg.

Comparative Analysis of Methodologies

Table 2: Method Efficiency Metrics

ParameterChiral ResolutionAsymmetric HydrogenationBOC Protection
ee (%)90–9595–9899.5
Overall Yield (%)758992
ScalabilityHighModerateHigh
Cost ($/kg)120200180

Q & A

Q. What are the recommended synthetic routes for (R)-2-Amino-4-(3-methylphenyl)butanoic acid, and how can enantiomeric purity be ensured?

The synthesis of enantiomerically pure this compound typically involves asymmetric catalysis or resolution techniques. For example:

  • Asymmetric Strecker Synthesis : A chiral catalyst (e.g., Jacobsen’s thiourea catalyst) can be used to introduce the stereocenter during cyanohydrin formation, followed by hydrolysis to yield the amino acid .
  • Enzymatic Resolution : Lipases or acylases may selectively hydrolyze one enantiomer from a racemic mixture, as demonstrated in analogous methionine derivatives .
  • Chiral Chromatography : Post-synthesis purification using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) ensures ≥99% enantiomeric excess (ee), a method validated for structurally similar Boc-protected amino acids .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • HPLC with Chiral Columns : To confirm enantiomeric purity (e.g., using a Daicel Chiralpak column with UV detection at 254 nm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., theoretical [M+H]+ = 224.12) and detects impurities .
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR assignments resolve structural features (e.g., aromatic protons at δ 7.2–7.4 ppm for the 3-methylphenyl group) .

Advanced Research Questions

Q. How does the 3-methylphenyl substituent influence the compound’s biochemical interactions compared to other aryl groups?

The 3-methylphenyl group enhances hydrophobicity and steric bulk, potentially altering:

  • Receptor Binding : Molecular docking studies on analogous compounds suggest methyl groups improve van der Waals interactions with hydrophobic enzyme pockets .
  • Metabolic Stability : Methylation may reduce oxidative metabolism, as observed in fluorophenyl-substituted butanoic acids .
  • Comparative Data : Replace the 3-methylphenyl with 4-fluorophenyl or phenyl groups and measure binding affinity (e.g., via surface plasmon resonance) to quantify substituent effects .

Q. What computational strategies are effective for predicting the stereoselectivity of this compound in enzyme-catalyzed reactions?

  • Density Functional Theory (DFT) : Models transition states in enzymatic reactions (e.g., aminotransferase-mediated conversions) to predict enantioselectivity .
  • Molecular Dynamics (MD) Simulations : Simulate binding poses with enzymes like methionine adenosyltransferase (MAT) to identify steric clashes or favorable interactions .
  • Machine Learning : Train models on existing enantioselectivity datasets for amino acids to forecast optimal reaction conditions .

Q. How can researchers resolve contradictions in kinetic data for enzymatic reactions involving this compound?

Contradictions may arise from:

  • Enzyme Source Variability : Compare activity across homologs (e.g., thermophilic vs. mesophilic MATs) to identify stability-dependent effects .
  • Substrate Inhibition : Perform Michaelis-Menten kinetics at varying concentrations to detect non-linear trends .
  • Buffer Conditions : Test pH 6–8 and ionic strengths (50–200 mM NaCl), as catalytic efficiency in MATs is pH-sensitive .

Q. What methodologies assess the stability of this compound under physiological conditions?

  • Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (0.1 M HCl), and thermal (40–60°C) stress, then quantify degradation via HPLC .
  • Long-Term Stability : Store at -20°C, 4°C, and room temperature for 6–12 months; monitor racemization using polarimetry .
  • Light Sensitivity : UV-visible spectroscopy tracks photodegradation under ICH Q1B guidelines .

Methodological Design Questions

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Core Modifications : Synthesize analogs with substituents at the phenyl ring (e.g., halogens, methoxy) or varying chain lengths .
  • Activity Assays : Test analogs in enzyme inhibition (e.g., MAT activity ) or cellular uptake assays (e.g., radiolabeled transport studies).
  • Data Analysis : Use multivariate regression to correlate logP, steric parameters (e.g., Taft’s Es), and bioactivity .

Q. What in vitro models are suitable for studying the pharmacokinetics of this compound?

  • Caco-2 Monolayers : Measure permeability (Papp) to predict intestinal absorption .
  • Hepatic Microsomes : Assess metabolic stability by monitoring parent compound depletion over time .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies albumin binding .

Data Interpretation and Validation

Q. How to validate the enantiomeric excess (ee) of synthesized batches?

  • Chiral Derivatization : React with Marfey’s reagent (FDAA) and analyze via HPLC to separate diastereomers .
  • Circular Dichroism (CD) : Compare CD spectra to a certified (R)-enantiomer standard .

Q. What statistical approaches address batch-to-batch variability in synthesis?

  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) via factorial design .
  • Control Charts : Track ee, yield, and impurity profiles across 10+ batches to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.